molecular formula C11H14ClNOS B580517 2'-Chloro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] CAS No. 1307381-31-2

2'-Chloro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]

Cat. No.: B580517
CAS No.: 1307381-31-2
M. Wt: 243.749
InChI Key: PCGVVVWNGDCXBM-UHFFFAOYSA-N
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Description

2’-Chloro-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran] is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications. The presence of both piperidine and thieno[2,3-c]pyran moieties in its structure contributes to its diverse chemical reactivity and biological activity.

Biochemical Analysis

Biochemical Properties

2’-Chloro-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran] plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nature of these interactions is primarily based on the compound’s ability to bind to the active sites of enzymes, leading to inhibition or activation of their catalytic functions .

Cellular Effects

The effects of 2’-Chloro-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran] on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in cell cycle regulation, apoptosis, and stress response . Additionally, it affects cellular metabolism by inhibiting key enzymes in metabolic pathways, leading to changes in metabolite levels and energy production .

Molecular Mechanism

The molecular mechanism of action of 2’-Chloro-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran] involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific sites on enzymes and proteins, altering their conformation and activity. For instance, it has been shown to inhibit the activity of certain kinases, leading to downstream effects on cell signaling pathways . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2’-Chloro-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran] change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation and differentiation .

Dosage Effects in Animal Models

The effects of 2’-Chloro-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran] vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways effectively. At high doses, it can cause toxic or adverse effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .

Metabolic Pathways

2’-Chloro-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran] is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, this compound has been shown to inhibit enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to changes in energy production and metabolite levels . Additionally, it can affect the synthesis and degradation of other biomolecules, such as lipids and nucleotides .

Transport and Distribution

The transport and distribution of 2’-Chloro-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran] within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within cells are influenced by its interactions with transporters and binding proteins, which can affect its overall efficacy and function.

Preparation Methods

The synthesis of 2’-Chloro-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran] typically involves multi-step organic reactions. One common synthetic route includes the cyclization of a piperidine derivative with a thieno[2,3-c]pyran precursor under controlled conditions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to ensure the desired product yield and purity .

Industrial production methods for this compound may involve the optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

2’-Chloro-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran] undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols or amines.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize reaction rates and yields .

Scientific Research Applications

2’-Chloro-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran] has a wide range of applications in scientific research:

Comparison with Similar Compounds

2’-Chloro-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran] can be compared with other spirocyclic compounds, such as:

The uniqueness of 2’-Chloro-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran] lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-chlorospiro[4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNOS/c12-9-7-8-1-6-14-11(10(8)15-9)2-4-13-5-3-11/h7,13H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCGVVVWNGDCXBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCNCC2)C3=C1C=C(S3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00729042
Record name 2'-Chloro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00729042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1307381-31-2
Record name 2'-Chloro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00729042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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